molecular formula C10H11FN4 B7842294 5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine

5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine

Cat. No.: B7842294
M. Wt: 206.22 g/mol
InChI Key: XMCGHPRCOKFCMW-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 4-fluorobenzyl group at position 5 and a methyl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-15-9(13-14-10(15)12)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCGHPRCOKFCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1N)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 4-methyl-4H-1,2,4-triazol-3-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions are conducted in polar solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
Target compound 4-methyl, 5-(4-fluorobenzyl) C10H11FN4 Under investigation
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)... Thiazole-triazole hybrid, Cl/F substituents C27H19ClF3N7S Isostructural, triclinic (P̄1)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)... Thiazole-triazole hybrid, dual F substituents C27H19F4N7S Similar conformation, planar geometry
2-(4-Fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethylamine Fluorophenyl, methylamine side chain C11H13FN4 Potential CNS activity
4-[5-[(Rac)-1-(5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine Chlorophenyl-isoxazole, ethoxy linker C19H16ClN5O2 Stress disorder treatment (veterinary)

Key Observations :

  • Chlorine substituents (e.g., in ) increase molecular weight and polarizability, influencing crystal packing .
  • Crystallography : Isostructural compounds (e.g., ) exhibit triclinic symmetry (P̄1) with two independent molecules per asymmetric unit. Substituent halogen variations (Cl vs. F) minimally alter conformation but significantly affect intermolecular interactions (e.g., halogen bonding) .

Table 2: Pharmacological Comparisons

Compound Class Activity Mechanism/Receptor Interaction References
Triazole-amine derivatives (Target) Not explicitly reported Hypothesized: kinase/GPCR modulation
Di-triazoles (e.g., 2d in ) Antifungal (C. albicans, C. tropicalis) Disruption of fungal membrane synthesis
4-[5-[(Rac)-1-(5-(3-Chlorophenyl)... () Anti-stress (veterinary) σ-1 Receptor antagonism

Key Findings :

  • Antimicrobial triazoles () demonstrate that electron-withdrawing groups (e.g., fluorine) enhance antifungal potency. The target compound’s fluorobenzyl group may confer similar advantages .

Biological Activity

5-[(4-fluorophenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and the implications of this compound in various therapeutic areas.

The compound has a molecular formula of C10H11FN4C_{10}H_{11}FN_4 and a molecular weight of approximately 208.22 g/mol. Its structure includes a triazole ring that is known for its diverse biological activities.

PropertyValue
Molecular FormulaC10H11FN4C_{10}H_{11}FN_4
Molecular Weight208.22 g/mol
IUPAC NameThis compound
CAS Number138417-35-3

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial activities. For instance, derivatives of 1,2,4-triazoles have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.25–2 μg/mL, showcasing their potential as effective antimicrobial agents .

Case Study:
In a study evaluating the antibacterial activity of triazole derivatives, one compound exhibited an MIC of 0.25 μg/mL against MRSA, significantly outperforming standard antibiotics such as vancomycin . This suggests that this compound may have similar or enhanced antimicrobial properties.

Antifungal Activity

The antifungal properties of triazole compounds are well-documented. The triazole ring acts by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Compounds in this class have been shown to be effective against a variety of fungal pathogens.

Research Findings:
A review highlighted that triazole derivatives can exhibit antifungal activity comparable to established antifungals like fluconazole . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance antifungal potency.

Anticancer Potential

The anticancer activity of triazoles has gained attention in recent years. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines with minimal toxicity to normal cells.

Cytotoxicity Evaluation:
In a study involving various triazole derivatives, one compound demonstrated an IC50 value exceeding 100 µM against MDA-MB-231 breast cancer cells and PC3 prostate cancer cells, indicating low toxicity . This suggests that this compound could be further explored for its anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell wall synthesis in bacteria and ergosterol synthesis in fungi.
  • Receptor Modulation : It may also interact with receptors involved in cell signaling pathways that regulate apoptosis in cancer cells.

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